

# In-Depth Toxicological Profile of Disperse Violet 1

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## Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B7737400

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## Introduction

**Disperse Violet 1**, a diamino-anthraquinone dye, is utilized in semi-permanent and permanent hair coloring formulations. This technical guide provides a comprehensive overview of its toxicological profile, presenting quantitative data, detailed experimental methodologies, and insights into its potential biochemical interactions. The information is intended to support safety assessments and guide further research in the fields of toxicology and drug development.

## Data Presentation

### Table 1: Acute and Subchronic Toxicity of Disperse Violet 1

Study Type	Species	Route	Dose/Concentration	Observation	Result
Acute Toxicity	Rat (fasting, 5 males, 5 females per group)	Oral	5.0 g/kg of a hair color preparation containing Disperse Violet 1	14-day observation	Practically nontoxic; no signs of toxicity or mortality.[1]
Subchronic Toxicity	Rat (10 males, 10 females)	Oral (in feed)	500 ppm (approx. 30-50 mg/kg/day)	13 weeks	No adverse clinical signs or pathological changes observed.[1]
Subchronic Toxicity	Rat (Wistar, 10 per sex per group)	Oral (in diet)	500 ppm	13 weeks	No treatment-related adverse effects noted. [2]

**Table 2: Genotoxicity of Disperse Violet 1**

Assay	Test System	Concentration Range	Metabolic Activation (S9)	Result
Ames Test	Salmonella typhimurium	10 - 1000 $\mu$ g/plate	With and without	Not mutagenic. [1][3]
Ames Test	Salmonella typhimurium (strains TA1537, TA1538, TA100, TA98, TA1978)	100 - 2000 $\mu$ g/plate	With and without	Some mutagenic activity observed. [1]

**Table 3: Carcinogenicity of Disperse Violet 1**

Species	Route	Concentration of Disperse Violet 1	Duration	Result
Not Specified	Dermal	0.033% in a hair dye formulation	20 months	Not carcinogenic. <a href="#">[1]</a>

**Table 4: Skin and Eye Irritation of Disperse Violet 1**

Study Type	Species	Concentration/ Dose	Observation	Result
Skin Irritation	Human	5% solution	24 hours post-patch removal	Not a skin irritant. <a href="#">[1]</a>
Ocular Irritation	Rabbit	500 mg (single application)	24 hours post-instillation	Moderate ocular irritant. <a href="#">[1]</a>
Ocular Irritation	Rabbit	5% suspension	Not specified	Practically nonirritating. <a href="#">[1]</a>

## Experimental Protocols

### Ames Test (Bacterial Reverse Mutation Assay)

The mutagenic potential of **Disperse Violet 1** was evaluated using the Ames test, which assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

- Strains: A battery of *S. typhimurium* strains was used, including TA98, TA100, TA1535, TA1537, and TA1538, to detect both frameshift and base-pair substitution mutations.[\[1\]](#)[\[4\]](#)
- Method: The plate incorporation method was employed. Various concentrations of **Disperse Violet 1**, the bacterial tester strain, and, in some experiments, a metabolic activation system (S9 fraction from rat liver homogenate) were combined in molten top agar and poured onto minimal glucose agar plates.
- Incubation: The plates were incubated at 37°C for 48-72 hours.

- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

## Subchronic Oral Toxicity Study in Rats (90-Day)

The subchronic oral toxicity of **Disperse Violet 1** was assessed in a 90-day feeding study in rats, generally following OECD Guideline 408.

- Animals: Groups of male and female Wistar or Sprague-Dawley rats were used.<sup>[2]</sup>
- Administration: **Disperse Violet 1** was administered daily in the diet at a specified concentration (e.g., 500 ppm) for 90 consecutive days. A control group received the basal diet.
- Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.
- Clinical Pathology: At the end of the study, blood and urine samples were collected for hematological and clinical chemistry analyses.
- Pathology: All animals were subjected to a gross necropsy. Organ weights were recorded, and a comprehensive histopathological examination of major organs and tissues was performed.

## Dermal Carcinogenicity Study

A long-term dermal study was conducted to evaluate the carcinogenic potential of a hair dye formulation containing **Disperse Violet 1**.

- Animals: The specific species was not detailed in the available literature, but mice are commonly used for such studies.
- Administration: The hair dye formulation was applied dermally to a shaved area of the animals' backs.
- Duration: The study was conducted over a 20-month period.

- Observations: Animals were observed for the development of skin tumors and other signs of toxicity. A complete histopathological examination of the skin and other major organs was performed at the end of the study.

## Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The GPMT is designed to assess the potential of a substance to cause skin sensitization.

- Animals: Hartley albino guinea pigs are the standard model for this test.<sup>[5]</sup>
- Induction Phase:
  - Intradermal Induction: The test substance, with and without Freund's Complete Adjuvant (FCA), is injected intradermally into the scapular region of the animals.
  - Topical Induction: One week after the injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.
- Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically under an occlusive patch to a naive area of the skin on both test and control animals for 24 hours.
- Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to those in the control group to determine the sensitization potential.

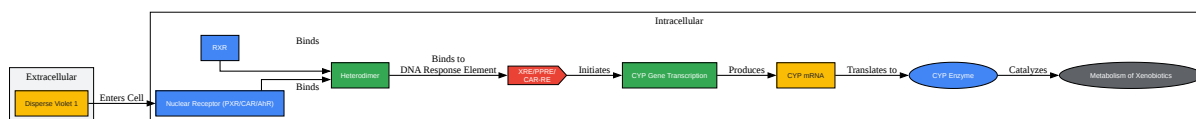
## Signaling Pathways and Mechanisms of Action

The available literature suggests that **Disperse Violet 1** may interact with specific biological pathways, although detailed mechanistic studies are limited.

### Cytochrome P450 Induction

One study reported a 150-fold increase in the activity of cytochrome P-450 (CYP) in rats fed **Disperse Violet 1**.<sup>[1]</sup> The induction of CYP enzymes is a key mechanism in the metabolism of xenobiotics and can be mediated by the activation of nuclear receptors such as the Pregnane

X Receptor (PXR), Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR).[3] While the specific receptor activated by **Disperse Violet 1** has not been identified, a putative pathway can be proposed.



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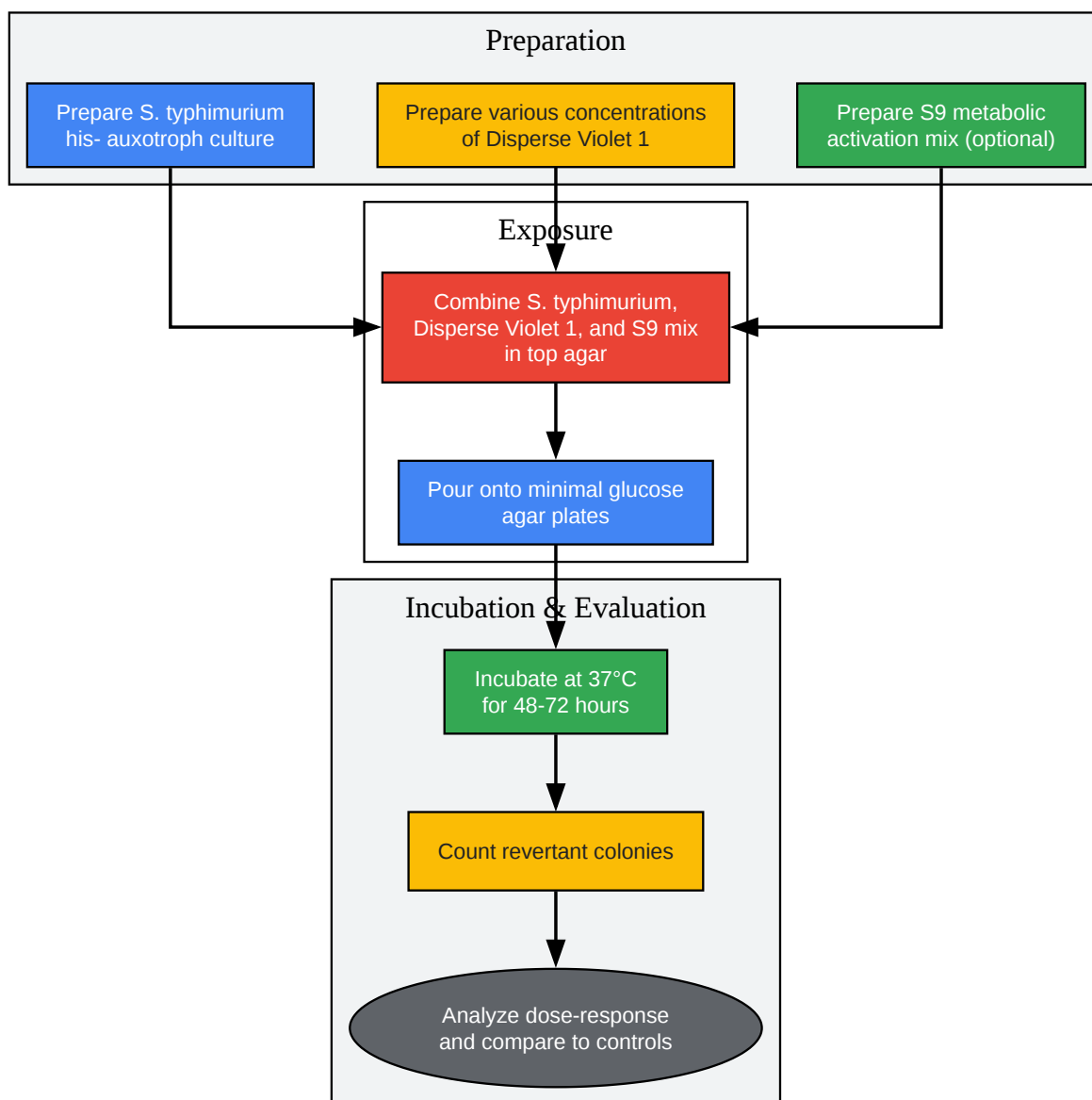
Caption: Putative signaling pathway for Cytochrome P450 induction by **Disperse Violet 1**.

## Microsomal Ca<sup>2+</sup>-dependent Serine Protease Promotion

The promotion of microsomal Ca<sup>2+</sup>-dependent serine protease activity by **Disperse Violet 1** was also reported.[1] Serine proteases are involved in a multitude of cellular processes, and their activity can be regulated by various signaling pathways, often involving calcium as a second messenger. The exact mechanism by which **Disperse Violet 1** promotes this enzyme's activity is not elucidated in the available literature. Further research is required to understand the specific signaling cascade involved and its toxicological implications.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow of the Ames test, a key assay for assessing the mutagenic potential of substances like **Disperse Violet 1**.



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Caption: General experimental workflow for the Ames test.

## Conclusion

The available toxicological data for **Disperse Violet 1** indicate a low order of acute and subchronic toxicity. It is not considered a skin irritant in humans at a 5% concentration, though it can be a moderate eye irritant in rabbits at high doses. The genotoxicity data is mixed, with some Ames tests showing mutagenic activity, particularly at higher concentrations and with metabolic activation. A long-term dermal study in a hair dye formulation did not show carcinogenic potential.

The induction of cytochrome P450 and promotion of microsomal Ca<sup>2+</sup>-dependent serine protease activity are noteworthy biochemical effects that warrant further investigation to fully understand their mechanisms and toxicological significance. The provided signaling pathway diagram for CYP induction is a putative model based on established mechanisms and requires specific experimental validation for **Disperse Violet 1**.

This technical guide summarizes the current state of knowledge on the toxicology of **Disperse Violet 1**. Further research, particularly in the area of mechanistic toxicology and detailed signaling pathway analysis, would be beneficial for a more comprehensive risk assessment.

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